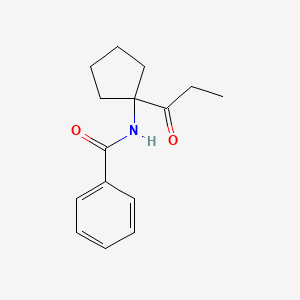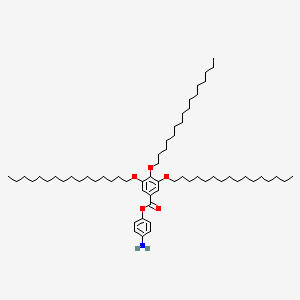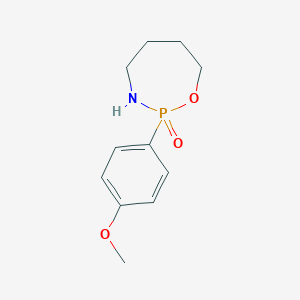![molecular formula C18H16N4O B14243382 2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile CAS No. 477707-97-4](/img/structure/B14243382.png)
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a quinoline core, which is a fused ring system containing a benzene ring and a pyridine ring. The presence of amino and methoxyphenyl groups further enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with 2-methoxybenzylamine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-{[(2-hydroxyphenyl)methyl]amino}quinoline-3-carbonitrile
- 2-Amino-4-{[(2-chlorophenyl)methyl]amino}quinoline-3-carbonitrile
- 2-Amino-4-{[(2-bromophenyl)methyl]amino}quinoline-3-carbonitrile
Uniqueness
2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent .
Properties
CAS No. |
477707-97-4 |
|---|---|
Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-amino-4-[(2-methoxyphenyl)methylamino]quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H16N4O/c1-23-16-9-5-2-6-12(16)11-21-17-13-7-3-4-8-15(13)22-18(20)14(17)10-19/h2-9H,11H2,1H3,(H3,20,21,22) |
InChI Key |
NXBVQWYWDBTBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C(=NC3=CC=CC=C32)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)


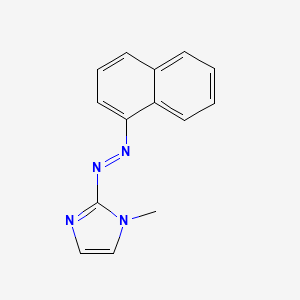
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
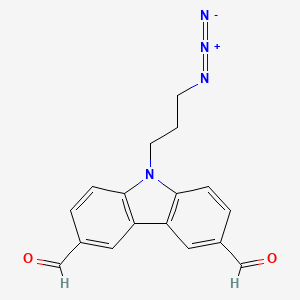
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
